molecular formula C22H16F3N3O3S B3014543 N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 898456-43-4

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B3014543
CAS RN: 898456-43-4
M. Wt: 459.44
InChI Key: UPBMIHREFKHLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H16F3N3O3S and its molecular weight is 459.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthetic Pathways and Derivatives : Research has delved into the synthesis and characterization of quinazoline derivatives, indicating the compound's relevance in creating hybrid molecules with potential diuretic and antihypertensive agents. A notable study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives from substituted anthranilic acids derived amino quinazolines and substituted benzene sulphonamides, evaluating their pharmacological activities (Mujeeb Ur Rahman et al., 2014).

Antimicrobial Activity

Antimicrobial Properties : Novel series of quinazolinone-sulfonamide linked hybrid heterocyclic entities derived from glycine were synthesized, emphasizing the compound's role in antimicrobial activity. These entities demonstrated varied degrees of inhibitory actions against different bacteria and fungi, suggesting the compound's utility in developing new antimicrobial agents (S. Vanparia et al., 2013).

Anticancer Activity

Potential Anticancer Agents : Research into the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has revealed these compounds as a new class of antitumor agents. This exploration highlights the compound's potential in contributing to anticancer research and therapy development (S. Alqasoumi et al., 2010).

Luminescence and Catalytic Properties

Luminescence and Catalytic Applications : The study and development of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been conducted, showcasing the compound's use in catalysis and luminescence. These complexes were found to be efficient catalysts in the transfer hydrogenation of acetophenone derivatives, demonstrating the compound's versatility in chemical applications (Serkan Dayan et al., 2013).

Enzyme Inhibition

Carbonic Anhydrase Inhibition : Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized and evaluated as potent inhibitors of the carbonic anhydrase IX, a target for anticancer agents. This research emphasizes the compound's utility in developing enzyme inhibitors with potential therapeutic applications in cancer treatment (Nabih Lolak et al., 2019).

properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O3S/c1-14-26-20-8-3-2-7-19(20)21(29)28(14)17-11-9-16(10-12-17)27-32(30,31)18-6-4-5-15(13-18)22(23,24)25/h2-13,27H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBMIHREFKHLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

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